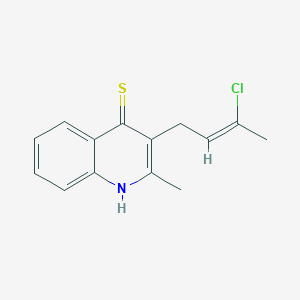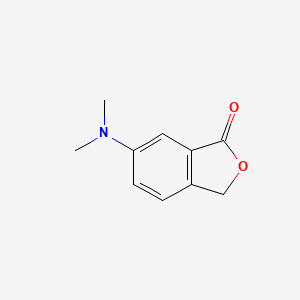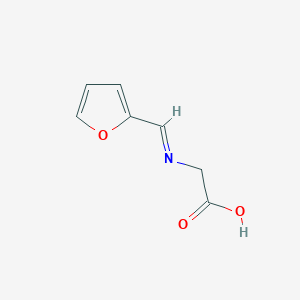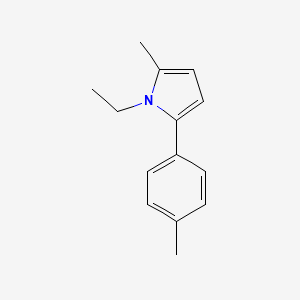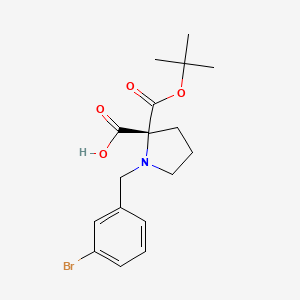
(R)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromobenzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a pyrrolidine ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method starts with the protection of the pyrrolidine nitrogen using the Boc group. This is followed by the introduction of the bromobenzyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the pyrrolidine ring to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are used under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
®-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of chiral ligands and catalysts.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromobenzyl group can engage in halogen bonding with biological macromolecules, while the pyrrolidine ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- ®-1-(3-Chlorobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- ®-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of ®-1-(3-Bromobenzyl)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of the bromobenzyl group. This combination imparts distinct reactivity and biological activity compared to its analogs, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H22BrNO4 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(2R)-1-[(3-bromophenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)17(14(20)21)8-5-9-19(17)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1 |
InChI Key |
PDPOGPCOHNCHEI-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@]1(CCCN1CC2=CC(=CC=C2)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCN1CC2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



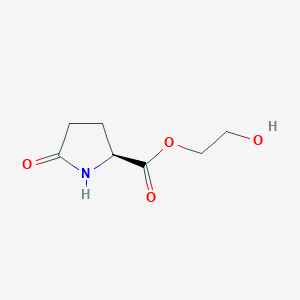

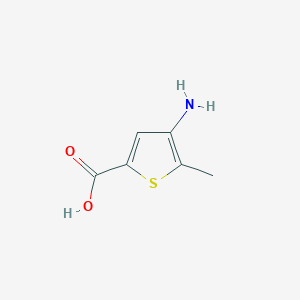
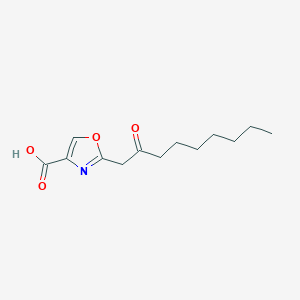

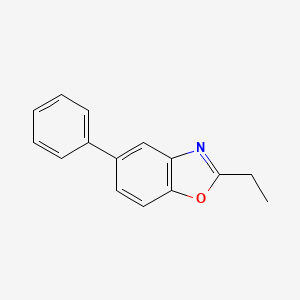
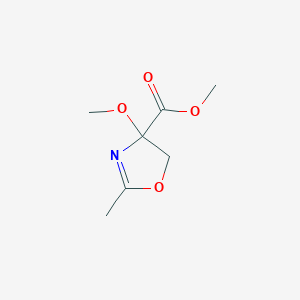
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
